N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-4-(dimethylamino)benzamide
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Overview
Description
N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-4-(DIMETHYLAMINO)BENZAMIDE is a complex organic compound that features a dibenzofuran moiety. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-4-(DIMETHYLAMINO)BENZAMIDE typically involves multiple steps, starting with the preparation of dibenzofuran derivatives. One common method involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . Another approach uses substituted biphenyls, benzofuran annulation, or ring contraction methods . The reaction conditions often require the use of metal complex catalysis.
Industrial Production Methods
Industrial production of dibenzofuran derivatives, including N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-4-(DIMETHYLAMINO)BENZAMIDE, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of photochemical reactions and other advanced synthetic techniques .
Chemical Reactions Analysis
Types of Reactions
N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-4-(DIMETHYLAMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using halogens or Friedel-Crafts reactions with aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the molecule .
Scientific Research Applications
N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-4-(DIMETHYLAMINO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-4-(DIMETHYLAMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain proteins and enzymes. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog with similar structural features.
Dibenzo[b,d]thiophene: A sulfur-containing analog with different electronic properties.
Carbazole: A nitrogen-containing analog with distinct chemical behavior.
Uniqueness
N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-4-(DIMETHYLAMINO)BENZAMIDE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C24H24N2O2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(1-dibenzofuran-2-ylpropan-2-yl)-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C24H24N2O2/c1-16(25-24(27)18-9-11-19(12-10-18)26(2)3)14-17-8-13-23-21(15-17)20-6-4-5-7-22(20)28-23/h4-13,15-16H,14H2,1-3H3,(H,25,27) |
InChI Key |
DVFQPLOCCCKYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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